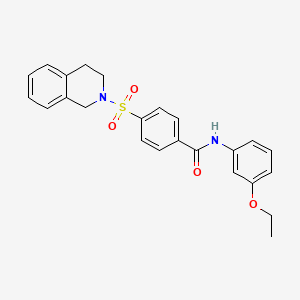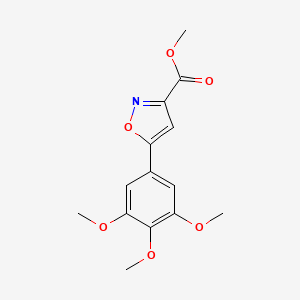
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide, also known as DIQBSB, is a chemical compound that has gained significant attention in scientific research. DIQBSB is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which plays a crucial role in the regulation of cellular processes such as protein folding, degradation, and signaling.
科学的研究の応用
Synthesis and Chemical Properties
- The compound is involved in the synthesis of pyrimidoaporphines through reactions of 1-benzyl-3,4-dihydroisoquinolines, showcasing its utility in creating novel chemical structures with potential biological activities. This process demonstrates the compound's role in generating pyrimidoisoquinolines, which can undergo further chemical transformations (Lenz, 1984).
- Another study highlights its application in the synthesis of soluble polymides from 2,5‐bis(4‐aminophenyl)‐3,4‐diphenylthiophene and aromatic tetracarboxylic dianhydrides, indicating its role in developing materials with high thermal stability and solubility in organic solvents (Imai, Maldar, & Kakimoto, 1984).
Biological and Pharmacological Research
- Research into quinazoline derivatives, seeking hybrid molecules as diuretic and antihypertensive agents, involves the structural modification and synthesis of N-substituted derivatives from isoquinolines, demonstrating the compound's potential in therapeutic applications (Rahman et al., 2014).
- Studies on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents explore the bioactive potential of tetrahydroisoquinoline derivatives, underlining the compound's relevance in discovering novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
- The synthesis and characterization of novel sigma-2 receptor probes based on dihydroisoquinolinyl butyl benzamide derivatives emphasize the compound's application in studying sigma-2 receptors, which are relevant in cancer research and diagnostics (Xu et al., 2005).
Material Science and Chemistry
- Research on the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety highlights the compound's utility in creating complex heterocyclic structures, which are crucial in the development of new materials and pharmaceuticals (Abdallah, Hassaneen, & Abdelhadi, 2009).
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-22-9-5-8-21(16-22)25-24(27)19-10-12-23(13-11-19)31(28,29)26-15-14-18-6-3-4-7-20(18)17-26/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIYFIMHIUOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)
![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)


![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)
![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)


